molecular formula C13H11NO2S B6361529 2-(4-(Methylthio)phenyl)isonicotinic acid CAS No. 1261906-11-9

2-(4-(Methylthio)phenyl)isonicotinic acid

Cat. No.: B6361529
CAS No.: 1261906-11-9
M. Wt: 245.30 g/mol
InChI Key: YQHYDJWUCRULAV-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)isonicotinic acid is an organic compound that features a phenyl ring substituted with a methylthio group and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylthio)phenyl)isonicotinic acid typically involves the reaction of isonicotinic acid hydrazide with a suitable aldehyde or ketone. One common method is the condensation reaction of isonicotinic acid hydrazide with 4-(methylthio)benzaldehyde in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable approaches such as mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylthio)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(4-(Methylthio)phenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylthio)phenyl)isonicotinic acid is unique due to the presence of both the methylthio group and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYDJWUCRULAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218220
Record name 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-11-9
Record name 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261906-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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